molecular formula C17H16N2OS B5808383 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide

Cat. No. B5808383
M. Wt: 296.4 g/mol
InChI Key: NZCABRYIIYZMLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide involves the reaction of 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds. The reaction process is designed to yield a series of drug precursors, including the compound , with its structure confirmed through various analytical methods such as 1H NMR, FTIR, MS, and elemental analysis (Duran & Canbaz, 2013).

Molecular Structure Analysis

The molecular structure analysis of such compounds typically involves detailed NMR, IR, and mass spectroscopy to confirm the precise arrangement of atoms within the molecule. Specifically, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide demonstrates interesting structural features, with protonation likely occurring at the nitrogen atoms of the imidazole and benzothiazole rings, as inferred from pKa values and UV spectroscopic studies indicating specific sites of proton affinity (Duran & Canbaz, 2013).

Chemical Reactions and Properties

Chemical reactions involving N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide are centered around its reactivity with various agents to form derivatives with potential pharmacological activities. The compound's benzothiazole and acetamide groups play crucial roles in its reactivity, allowing for the synthesis of derivatives through substitutions at these sites, as demonstrated in studies exploring anti-inflammatory and anticancer activities (Sunder & Maleraju, 2013; Duran & Demirayak, 2012).

Physical Properties Analysis

While specific details on the physical properties of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide are scarce, the general approach to analyzing physical properties of such compounds involves determining their melting points, solubility in various solvents, and stability under different conditions. These properties are essential for understanding the compound's behavior in chemical reactions and potential applications in drug formulation.

Chemical Properties Analysis

The chemical properties of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide include its acidity, basicity, reactivity towards electrophiles and nucleophiles, and its potential to undergo various chemical transformations. The determination of pKa values, as mentioned earlier, provides insight into its acid-base behavior, critical for understanding its interaction with biological systems and reactivity in chemical syntheses (Duran & Canbaz, 2013).

Mechanism of Action

The mechanism of action of benzothiazoles can vary widely depending on their functional groups and the context in which they are used. For example, in medicinal chemistry, benzothiazoles are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities .

Safety and Hazards

Like all chemicals, benzothiazoles should be handled with care. They can be harmful if swallowed, inhaled, or come into contact with the skin . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future research directions for benzothiazoles are vast due to their wide range of applications. In medicinal chemistry, for example, new benzothiazole derivatives are constantly being synthesized and tested for their biological activities .

properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-11-8-12(2)16-14(9-11)21-17(19-16)18-15(20)10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCABRYIIYZMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide

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